4-methoxy-1-methyl-5-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one
CAS No.: 2549031-92-5
Cat. No.: VC11840260
Molecular Formula: C21H24N6O4
Molecular Weight: 424.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549031-92-5 |
|---|---|
| Molecular Formula | C21H24N6O4 |
| Molecular Weight | 424.5 g/mol |
| IUPAC Name | 4-methoxy-1-methyl-5-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidine-1-carbonyl]pyridin-2-one |
| Standard InChI | InChI=1S/C21H24N6O4/c1-25-13-17(18(30-3)8-19(25)28)20(29)27-6-4-16(5-7-27)31-21-22-9-14(10-23-21)15-11-24-26(2)12-15/h8-13,16H,4-7H2,1-3H3 |
| Standard InChI Key | LMPDKUPTOLAAJX-UHFFFAOYSA-N |
| SMILES | CN1C=C(C(=CC1=O)OC)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)C4=CN(N=C4)C |
| Canonical SMILES | CN1C=C(C(=CC1=O)OC)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)C4=CN(N=C4)C |
Introduction
The compound 4-methoxy-1-methyl-5-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one is a complex organic molecule featuring a diverse array of functional groups, including methoxy, piperidine, pyrimidine, and dihydropyridinone moieties. This structural diversity suggests potential applications in medicinal chemistry and pharmaceuticals, particularly due to its unique combination of functionalities.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. While specific details on its synthesis are not widely documented, similar compounds often require the use of advanced organic chemistry methods, including the formation of β-keto esters and subsequent reactions with hydrazines or other nitrogen-containing reagents .
Biological Activity and Potential Applications
Compounds with similar structural features have shown significant biological activities, including antitumor, antimicrobial, and CNS activities. The presence of pyrazole and pyrimidine rings, along with a piperidine moiety, suggests potential therapeutic applications. Interaction studies would involve assessing its binding affinity to enzymes or receptors using techniques like molecular docking and biochemical assays.
Structural Similarities and Analogues
Several compounds share structural similarities with 4-methoxy-1-methyl-5-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one. Notable examples include:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-(1-Methylpyrazol) derivatives | Pyrazole and carbonyl groups | Antitumor activity |
| Pyrimidine-based compounds | Pyrimidine rings | Antimicrobial properties |
| Piperidine derivatives | Piperidine moiety | CNS activity |
These compounds highlight the diversity within this chemical class and the potential for distinctive pharmacological profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume